molecular formula C27H24N2 B2801009 4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline CAS No. 269405-02-9

4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline

Cat. No. B2801009
CAS RN: 269405-02-9
M. Wt: 376.503
InChI Key: SMDFGTXOHJNBPD-BUHFOSPRSA-N
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Description

4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline is a chemical compound that holds potential for scientific research, offering exciting possibilities in various applications .

Scientific Research Applications

Photophysical Behavior and Charge Transfer

4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline, along with its derivatives, has been extensively studied for its unique photophysical properties. Research indicates that these compounds exhibit large solvatochromic shifts in their first excited-state fluorescence maximum, suggesting intramolecular charge transfer characteristics. Specifically, with N,N-dimethyl substituents, the fluorescence of these compounds is significantly quenched in protic solvents, attributed to nonradiative internal conversion facilitated by hydrogen bond formation. This behavior contrasts with N,N-diphenyl substituents, where hydrogen bonding does not alter fluorescence quantum yield, indicating distinct charge transfer dynamics influenced by substituent nature (Song et al., 2011).

Two-Photon Absorption and Optical Properties

Compounds based on the diphenylpyridine core, including 4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline, have been synthesized and analyzed for their optical properties. Notably, these compounds demonstrate significant two-photon absorption (TPA) capabilities. One such study highlighted the synthesis of dipolar, quadrupolar, and octupolar molecular systems, revealing that octupolar compounds exhibit exceptionally large TPA cross-sections, making them attractive for applications involving two-photon excited fluorescence (TPEF) (Collings et al., 2009).

Solvation and Solvatochromism

Further research into the solvation effects on compounds structurally related to 4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline shows distinct solvatochromic behavior. These studies contribute to a deeper understanding of solvent interactions and the influence of molecular structure on solvatochromism, offering insights into the design of molecular probes and sensors based on solvatochromic shifts (Pires et al., 2019).

UV-Visible Spectroscopy in Binary Solvent Mixtures

The hydrophilic and solvatochromic properties of structurally similar compounds have been explored through UV-visible spectroscopy in binary solvent mixtures. This research sheds light on the preferential solvation model and the potential application of these compounds in determining solvent polarity parameters, further extending their utility in analytical and environmental chemistry (Herodes et al., 2003).

Hydrogen-Bonding and Molecular Interactions

Investigations into the hydrogen-bonding interactions of protonated derivatives of these compounds with amines in organic solvents have provided valuable insights into the molecular interactions and the role of solvent polarity. Such studies contribute to our understanding of the structural determinants of molecular recognition and assembly, with implications for the design of molecular sensors and materials (Ribeiro et al., 2011).

properties

IUPAC Name

4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2/c1-29(2)25-17-15-21(16-18-25)13-14-22-19-26(23-9-5-3-6-10-23)28-27(20-22)24-11-7-4-8-12-24/h3-20H,1-2H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDFGTXOHJNBPD-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline

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